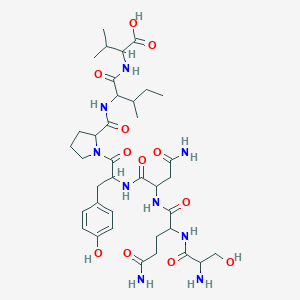

Serylglutaminylasparaginyltyrosylprolylisoleucylvaline

Description

Properties

IUPAC Name |

2-[[2-[[1-[2-[[4-amino-2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H57N9O12/c1-5-19(4)30(35(55)44-29(18(2)3)37(57)58)45-34(54)26-7-6-14-46(26)36(56)25(15-20-8-10-21(48)11-9-20)43-33(53)24(16-28(40)50)42-32(52)23(12-13-27(39)49)41-31(51)22(38)17-47/h8-11,18-19,22-26,29-30,47-48H,5-7,12-17,38H2,1-4H3,(H2,39,49)(H2,40,50)(H,41,51)(H,42,52)(H,43,53)(H,44,55)(H,45,54)(H,57,58) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQYBJNICRKTBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H57N9O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595930 | |

| Record name | Serylglutaminylasparaginyltyrosylprolylisoleucylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

819.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118071-31-1 | |

| Record name | Serylglutaminylasparaginyltyrosylprolylisoleucylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Serylglutaminylasparaginyltyrosylprolylisoleucylvaline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide.

Chemical Reactions Analysis

Types of Reactions

Serylglutaminylasparaginyltyrosylprolylisoleucylvaline can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like DTT or TCEP.

Substitution: Specific reagents depending on the target residue, such as iodoacetamide for cysteine modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction can break disulfide bonds, resulting in a linear peptide.

Scientific Research Applications

Chemistry

- Model Peptide : Used for studying peptide synthesis and modification techniques.

- Synthesis Techniques : Typically synthesized using solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and incorporation of modifications.

Biology

- Protein-Protein Interactions : Investigated for its role in cellular signaling pathways and molecular interactions.

- Mechanism of Action : Interacts with specific molecular targets such as enzymes or receptors, modulating biological pathways that influence signal transduction, metabolism, and gene expression.

Medicine

- Therapeutic Potential : Explored for bioactive properties that may offer therapeutic benefits in various conditions.

- Case Studies :

- Cancer Treatment : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

- Infection Control : Showed effective inhibition of growth in multi-drug resistant bacterial strains.

Industry

- Peptide-Based Materials : Utilized in the development of innovative materials and biocatalysts for industrial applications.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Model Peptide | Useful for synthesizing and modifying peptides |

| Biology | Cellular Signaling | Modulates pathways influencing metabolism |

| Medicine | Cancer Therapy | Induces apoptosis in cancer cells |

| Industry | Biocatalysts | Development of peptide-based materials |

Case Study 1: Cancer Treatment

- Objective : Evaluate anticancer effects in breast cancer models.

- Methodology : Administered Serylglutaminylasparaginyltyrosylprolylisoleucylvaline to cultured breast cancer cells.

- Results : Significant apoptosis was observed in treated cells compared to controls, indicating potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

- Objective : Assess effectiveness against resistant bacterial strains.

- Methodology : Tested against various multi-drug resistant bacteria.

- Results : Demonstrated effective inhibition of bacterial growth, suggesting potential for therapeutic use in treating infections.

Mechanism of Action

The mechanism of action of Serylglutaminylasparaginyltyrosylprolylisoleucylvaline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Serylglutaminylasparaginyltyrosylprolylisoleucylvaline: shares similarities with other bioactive peptides like insulin, glucagon, and oxytocin.

Insulin: A peptide hormone involved in glucose metabolism.

Glucagon: A peptide hormone that raises blood glucose levels.

Oxytocin: A peptide hormone involved in social bonding and reproduction.

Uniqueness

What sets this compound apart is its unique sequence and potential for diverse applications in various scientific fields. Its specific amino acid composition allows for unique interactions with molecular targets, making it a valuable tool for research and development.

Biological Activity

Overview of Biological Activity

Peptides like Serylglutaminylasparaginyltyrosylprolylisoleucylvaline are known for their potential roles in various biological processes, including:

- Cell signaling : Peptides can act as signaling molecules that influence cellular processes.

- Antimicrobial properties : Many peptides exhibit antimicrobial activities against bacteria, fungi, and viruses.

- Antioxidant effects : Certain peptides have been shown to scavenge free radicals, contributing to cellular protection.

Structure and Composition

The structure of this compound can be broken down into its constituent amino acids:

| Amino Acid | Abbreviation | Role in Biological Activity |

|---|---|---|

| Serine | Ser | Involved in protein synthesis and signaling |

| Glutamine | Gln | Plays a role in metabolism and cell signaling |

| Asparagine | Asn | Involved in protein stability and function |

| Tyrosine | Tyr | Precursor for neurotransmitters; antioxidant |

| Proline | Pro | Contributes to protein structure and stability |

| Isoleucine | Ile | Essential for muscle metabolism |

| Valine | Val | Important for energy production |

The biological activity of this peptide can be attributed to several mechanisms:

- Receptor Binding : Peptides can bind to specific receptors on cell surfaces, initiating intracellular signaling cascades that lead to various physiological responses.

- Enzyme Inhibition : Certain peptides may inhibit enzymes involved in metabolic pathways, thus modulating biochemical reactions.

- Membrane Interaction : Peptides can interact with cell membranes, affecting permeability and ion transport.

Antimicrobial Activity

A study investigated the antimicrobial properties of similar peptides and found that certain sequences exhibit significant activity against resistant bacterial strains. These peptides were effective due to their ability to disrupt bacterial cell membranes.

Antioxidant Properties

Research has shown that peptides containing tyrosine and proline exhibit strong antioxidant properties. For instance, a peptide with a similar composition was tested for its ability to scavenge free radicals in vitro, demonstrating a protective effect on cellular components.

Therapeutic Applications

Peptides like this compound have been explored for their potential therapeutic applications in conditions such as diabetes and cardiovascular diseases. Their ability to modulate metabolic pathways makes them candidates for drug development.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of similar peptides:

- Antimicrobial Efficacy : Peptides with sequences analogous to this compound showed effectiveness against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

- Cell Proliferation : Certain studies indicated that specific peptide sequences could enhance cell proliferation in fibroblast cultures, suggesting potential wound healing applications .

- Neuroprotective Effects : Research into neuropeptides has revealed that they can protect neuronal cells from oxidative stress, indicating a potential role in neurodegenerative diseases .

Q & A

Q. Methodological Answer :

- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, ensuring stepwise coupling of protected amino acids. Optimize reaction conditions (e.g., coupling agents like HBTU/HOBt) to minimize racemization .

- Characterization : Employ high-resolution mass spectrometry (HRMS) and reversed-phase HPLC for purity assessment (>95%). For structural confirmation, use tandem MS/MS and nuclear magnetic resonance (NMR), focusing on amide proton signals and coupling constants to resolve stereochemistry .

Basic: How can researchers validate the identity of this peptide when reproducing published protocols?

Q. Methodological Answer :

- Cross-reference spectral data (e.g., NMR chemical shifts, MS/MS fragmentation patterns) with literature. For novel batches, perform elemental analysis (C, H, N) and compare retention times in HPLC with reference standards.

- Critical Note : If discrepancies arise, re-examine purification steps (e.g., gradient elution optimization) and verify protecting group removal efficiency via MALDI-TOF .

Advanced: What strategies resolve contradictions in reported bioactivity data for this peptide?

Q. Methodological Answer :

- Variable Analysis : Compare experimental conditions (e.g., cell lines, assay buffers, peptide solubility in aqueous vs. DMSO-based systems). Use isothermal titration calorimetry (ITC) to confirm binding affinities under standardized conditions.

- Data Normalization : Apply statistical frameworks (e.g., ANOVA with post-hoc tests) to account for batch-to-batch variability in peptide synthesis. Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: How to design a study investigating the conformational dynamics of this peptide in solution?

Q. Methodological Answer :

- Techniques : Combine circular dichroism (CD) for secondary structure analysis, 2D NMR (NOESY, TOCSY) for residue-specific interactions, and molecular dynamics (MD) simulations with explicit solvent models.

- Controls : Include temperature-dependent CD scans and chemical denaturation (urea/guanidine HCl) to assess stability. Cross-validate MD results with experimental NMR-derived distance constraints .

Advanced: What are the ethical and feasibility considerations for in vivo studies involving this peptide?

Q. Methodological Answer :

- FINER Criteria : Evaluate Feasibility (e.g., peptide stability in plasma), Novelty (unexplored pharmacokinetic parameters), and Ethical compliance (animal model selection per ARRIVE guidelines).

- Dose-Response Design : Use staggered dosing cohorts with LC-MS/MS quantification of plasma half-life. Include negative controls (scrambled-sequence peptides) to isolate target-specific effects .

Advanced: How to address discrepancies between computational predictions and experimental data for peptide-receptor interactions?

Q. Methodological Answer :

- Validation Pipeline : Re-run docking simulations (e.g., AutoDock Vina, Rosetta) with explicit solvent and flexible side chains. Compare with mutagenesis data (e.g., alanine scanning) to identify critical binding residues.

- Error Analysis : Quantify force field inaccuracies via RMSD calculations between predicted and crystal structures (if available). Use Bayesian statistics to model uncertainty in binding free energy estimates .

Basic: What are the best practices for documenting experimental procedures to ensure reproducibility?

Q. Methodological Answer :

- Detailed Protocols : Report exact molar ratios, solvent systems, and purification gradients. For example, specify "HPLC purification: 10–60% acetonitrile/0.1% TFA over 30 min at 1.5 mL/min."

- Supporting Information : Deposit raw spectral data (NMR FID files, MS spectra) in repositories like Zenodo, linking them via DOIs in the main manuscript .

Advanced: How to optimize this peptide for structural studies requiring crystallization?

Q. Methodological Answer :

- Crystallization Screen : Use sparse-matrix screens (e.g., Hampton Index) with PEG/Ion combinations. Modify peptide termini (e.g., acetylation/amidation) to reduce conformational flexibility.

- Cryo-Protection : Test glycerol vs. ethylene glycol in diffraction experiments. If crystals fail, switch to cryo-EM for single-particle analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.